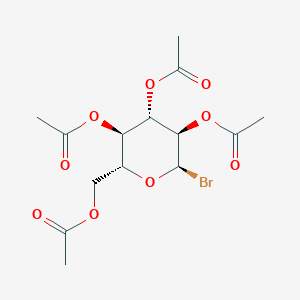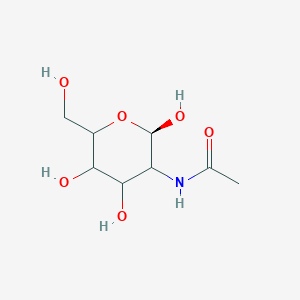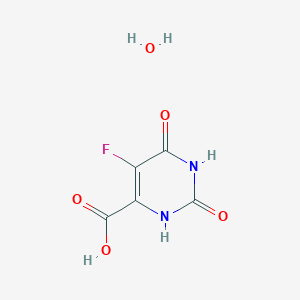
5-Fluoroorotic acid monohydrate
Overview
Description
5-Fluoroorotic acid monohydrate is a fluorinated derivative of orotic acid, a pyrimidine precursor. It is primarily used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme responsible for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . This compound has also found applications in diatom selection and various other genetic studies .
Mechanism of Action
Target of Action
The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which plays a crucial role in the synthesis of pyrimidines .
Mode of Action
This compound interacts with its target by being converted into fluoroorotidine monophosphate . This compound is then decarboxylated to form 5-fluorouridine monophosphate . The presence of the URA3 gene allows for the conversion of 5-Fluoroorotic acid into the toxic metabolite 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by this compound is the pyrimidine synthesis pathway . The conversion of 5-Fluoroorotic acid into a toxic metabolite disrupts this pathway, leading to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the disruption of the pyrimidine synthesis pathway caused by the conversion of 5-Fluoroorotic acid into a toxic metabolite .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability. Furthermore, the selective toxicity of 5-Fluoroorotic acid is disrupted at pH levels greater than 4.5 .
Biochemical Analysis
Biochemical Properties
5-Fluoroorotic acid monohydrate is involved in biochemical reactions where it interacts with various enzymes and proteins. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . The URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite, interacts with this compound .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . It also inhibits the synthesis of mature cytoplasm ribosomal RNA in rat liver cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This process involves enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid monohydrate is synthetically prepared through a series of chemical reactions. The synthesis involves the fluorination of orotic acid, followed by crystallization to obtain the monohydrate form. The reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroorotic acid monohydrate undergoes various chemical reactions, including:
Decarboxylation: The compound is decarboxylated by the enzyme orotidine-5’-phosphate decarboxylase to form 5-fluorouracil.
Substitution Reactions: The fluorine atom in the compound can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Decarboxylation: This reaction typically occurs in the presence of the enzyme orotidine-5’-phosphate decarboxylase under physiological conditions.
Substitution Reactions: These reactions may require the use of nucleophiles and appropriate solvents to facilitate the substitution process.
Major Products Formed:
5-Fluorouracil: A major product formed from the decarboxylation of this compound.
Scientific Research Applications
5-Fluoroorotic acid monohydrate has a wide range of applications in scientific research:
Yeast Genetics: It is used to select for the absence of the URA3 gene in yeast, facilitating genetic studies and the construction of yeast hybrid libraries.
Diatom Selection: The compound is employed in the selection of diatoms, aiding in the study of these microorganisms.
Molecular Biology: It is used in various molecular biology techniques, including gene knockout studies and the selection of uracil auxotrophs.
Biochemistry: The compound is utilized in the study of enzyme activities and metabolic pathways involving pyrimidine biosynthesis.
Comparison with Similar Compounds
Orotic Acid: The precursor to 5-fluoroorotic acid, involved in pyrimidine biosynthesis.
5-Fluorouracil: A major metabolite of 5-fluoroorotic acid, widely used as an anticancer agent.
Fluorouridine: Another fluorinated pyrimidine derivative with similar biological activities.
Uniqueness of 5-Fluoroorotic Acid Monohydrate:
Selective Genetic Marker: Unlike other fluorinated pyrimidines, this compound is specifically used as a genetic marker in yeast genetics.
Versatility in Research: Its applications span across various fields, including genetics, molecular biology, and biochemistry, making it a versatile tool in scientific research.
Properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-70-8 | |
| Record name | 5-Fluoroorotic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


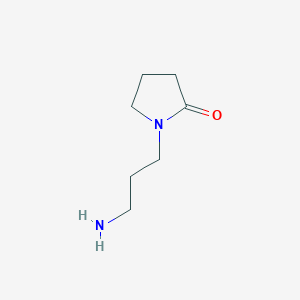


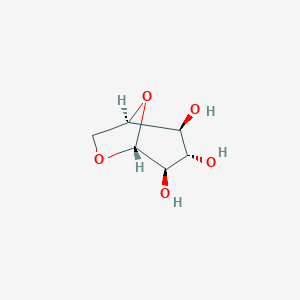

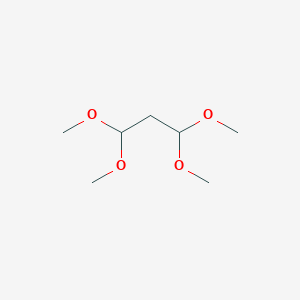


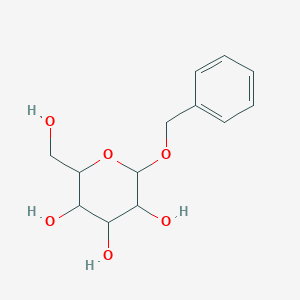
![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)


